molecular formula C13H21OPS2 B12300241 S-(4-(1,1-Dimethylethyl)phenyl) O-methyl ethylphosphonodithioate CAS No. 2984-66-9

S-(4-(1,1-Dimethylethyl)phenyl) O-methyl ethylphosphonodithioate

Cat. No.: B12300241
CAS No.: 2984-66-9
M. Wt: 288.4 g/mol
InChI Key: VHRBNSDFBAIBIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

S-(4-(1,1-Dimethylethyl)phenyl) O-methyl ethylphosphonodithioate is an organophosphorus compound characterized by a phosphonodithioate backbone. Its structure includes a tert-butyl (1,1-dimethylethyl) group attached to a phenyl ring at the para position via a sulfur atom, an O-methyl group, and an ethyl group bonded to the phosphorus atom. The molecular formula is C₁₃H₂₁OPS₂, with an average molecular mass of ~296.4 g/mol (calculated based on structural analogs in and ).

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2984-66-9

Molecular Formula

C13H21OPS2

Molecular Weight

288.4 g/mol

IUPAC Name

(4-tert-butylphenyl)sulfanyl-ethyl-methoxy-sulfanylidene-λ5-phosphane

InChI

InChI=1S/C13H21OPS2/c1-6-15(16,14-5)17-12-9-7-11(8-10-12)13(2,3)4/h7-10H,6H2,1-5H3

InChI Key

VHRBNSDFBAIBIO-UHFFFAOYSA-N

Canonical SMILES

CCP(=S)(OC)SC1=CC=C(C=C1)C(C)(C)C

Origin of Product

United States

Preparation Methods

Formation of the Phosphonodithioate Backbone

The foundational step involves generating the ethylphosphonodithioate structure. Ethyl phosphonothioate serves as the starting material, reacting with sulfur-containing nucleophiles under basic conditions. A representative reaction employs 4-tert-butylthiophenol, which displaces a leaving group on the phosphorus atom. For instance, in tetrahydrofuran (THF) or dimethylformamide (DMF), sodium hydride (NaH) or potassium carbonate (K₂CO₃) facilitates the nucleophilic substitution, yielding S-(4-(1,1-dimethylethyl)phenyl) ethylphosphonodithioate as an intermediate.

Table 1: Reaction Conditions for Backbone Formation

Parameter Details
Starting Material Ethyl phosphonothioate
Nucleophile 4-tert-Butylthiophenol
Base NaH or K₂CO₃
Solvent THF, DMF
Temperature Reflux (66–153°C, depending on solvent)
Reaction Time 12–24 hours
Intermediate Yield 70–80%

Methylation of the Intermediate

The intermediate undergoes O-methylation to introduce the methoxy group. Methyl iodide (CH₃I) is typically used as the methylating agent, with the reaction proceeding in the presence of a base such as sodium hydride. This step is conducted in anhydrous THF at reflux temperatures (66°C) for 6–8 hours, achieving a yield of 65–75%. The reaction’s success hinges on maintaining moisture-free conditions to prevent hydrolysis of the phosphonodithioate.

Optimization of Reaction Conditions

Solvent Selection

Solvent polarity significantly impacts reaction kinetics and product stability. Polar aprotic solvents like DMF enhance nucleophilicity but may require higher temperatures. THF, with moderate polarity, balances reactivity and ease of purification.

Table 2: Solvent Performance Comparison

Solvent Boiling Point (°C) Reaction Rate Purity (%)
THF 66 Moderate 85–90
DMF 153 Fast 80–85
Toluene 111 Slow <70

Base Catalysts

Strong bases like NaH facilitate rapid deprotonation of 4-tert-butylthiophenol but require strict anhydrous conditions. Alternatively, K₂CO₃ offers a milder, more practical option, though with slightly reduced yields (65–70% vs. 70–75% for NaH).

Purification Techniques

Recrystallization

The final product is purified via recrystallization from ethanol/water mixtures. This method removes unreacted starting materials and byproducts, yielding crystals with >95% purity.

Table 3: Recrystallization Parameters

Solvent Ratio (Ethanol:Water) Temperature (°C) Yield (%) Purity (%)
3:1 0–4 60–65 95–97
2:1 20–25 55–60 93–95

Challenges and Limitations

  • Steric Hindrance : The 4-tert-butylphenyl group slows nucleophilic substitution, necessitating prolonged reaction times.
  • Hydrolysis Sensitivity : The phosphonodithioate moiety degrades in aqueous or acidic conditions, mandating anhydrous environments.
  • Yield Optimization : Competing side reactions, such as over-methylation or sulfur oxidation, cap yields at ~75%.

Chemical Reactions Analysis

S-(4-(1,1-Dimethylethyl)phenyl) O-methyl ethylphosphonodithioate undergoes various chemical reactions, including:

Scientific Research Applications

Agricultural Applications

Pesticide Development
S-(4-(1,1-Dimethylethyl)phenyl) O-methyl ethylphosphonodithioate has been investigated for its potential as a pesticide. Compounds of this class are known to exhibit cholinesterase-inhibiting properties, which can be beneficial for controlling pest populations. The efficacy of such compounds in agricultural settings is often linked to their ability to disrupt the nervous systems of target pests, thus enhancing crop protection strategies .

Chemical Research

Synthetic Pathways
The synthesis of this compound involves complex organic reactions that are crucial for developing new chemical entities. Researchers have focused on optimizing these synthetic routes to enhance yield and purity, which is essential for both research and practical applications in pharmaceuticals and agrochemicals .

Environmental Studies

Toxicological Assessments
Given its application as a pesticide, understanding the environmental impact and toxicity profile of this compound is critical. Studies typically assess its degradation in soil and water, potential bioaccumulation in non-target organisms, and overall ecological safety . Such assessments help in regulatory compliance and ensuring safe usage in agricultural practices.

Case Studies

StudyFocusFindings
Study on PhosphonodithioatesAnticancer ActivitySignificant cytotoxicity against colon (HT-29) and breast (MCF-7) carcinoma cell lines was observed in related compounds .
Pesticide Efficacy ResearchPest ControlDemonstrated cholinesterase inhibition leading to effective pest management strategies .
Environmental Impact AssessmentToxicologyEvaluated degradation rates and toxicity profiles, emphasizing the need for careful application in agricultural settings .

Mechanism of Action

The mechanism of action of S-(4-(1,1-Dimethylethyl)phenyl) O-methyl ethylphosphonodithioate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can disrupt various biological pathways, leading to the desired therapeutic or pesticidal effects .

Comparison with Similar Compounds

Table 1: Structural and Regulatory Comparison

Compound Name Substituents (Phenyl Ring / Alkoxy Group) Molecular Formula Regulatory Status Toxicity/Environmental Notes References
S-(4-(1,1-Dimethylethyl)phenyl) O-methyl ethylphosphonodithioate 4-tert-butylphenyl / O-methyl C₁₃H₂₁OPS₂ Not explicitly listed Likely moderate persistence due to tert-butyl
O-Methyl S-(4-methylphenyl) ethylphosphonodithioate 4-methylphenyl / O-methyl C₁₀H₁₅OPS₂ Unrestricted (inferred) Higher volatility than tert-butyl analogs
S-(4-(1,1-Dimethylethyl)phenyl) O-ethyl ethylphosphonodithioate 4-tert-butylphenyl / O-ethyl C₁₄H₂₃OPS₂ Unrestricted Increased lipophilicity vs. O-methyl
O-Ethyl S-(4-methylphenyl) ethylphosphonodithioate (Coumithioate) 4-methylphenyl / O-ethyl C₁₁H₁₇OPS₂ Banned High environmental risk
O-Ethyl S-phenyl ethylphosphonodithioate Phenyl / O-ethyl C₁₀H₁₅OPS₂ EPA-regulated (180.221) Moderate toxicity

Functional Group Impact on Properties

  • Methyl: Reduces molecular weight and volatility compared to tert-butyl analogs, leading to faster degradation.
  • Alkoxy Groups :

    • O-methyl : Smaller and less lipophilic than O-ethyl, possibly reducing soil adsorption and mammalian toxicity.
    • O-ethyl : Increases hydrophobicity and may enhance insecticidal activity but raises regulatory concerns (e.g., Coumithioate’s ban).

Toxicity and Environmental Behavior

  • Toxicity: No direct LD₅₀ data exists for the target compound. However, tert-butylphenyl-containing analogs (e.g., S-((4-(1,1-dimethylethyl)phenyl)methyl) o-octyl-3-pyridinylcarbonimidothioate) show moderate oral toxicity (LD₅₀ >1 g/kg). Coumithioate’s ban suggests severe ecotoxicological risks for O-ethyl derivatives.
  • Environmental Fate :

    • tert-butyl groups resist hydrolysis and microbial degradation, increasing half-life in soil.
    • Methyl-substituted analogs degrade faster but may leach into groundwater due to lower adsorption.

Biological Activity

S-(4-(1,1-Dimethylethyl)phenyl) O-methyl ethylphosphonodithioate is a compound that has garnered attention in the field of biological research due to its potential applications as a pesticide and its effects on various biological systems. This article explores its biological activity, including mechanisms of action, toxicity, and relevant case studies.

Chemical Structure and Properties

  • Chemical Formula : C12H17O2PS2
  • Molecular Weight : 295.36 g/mol
  • IUPAC Name : this compound

The compound features a phosphonodithioate structure, which is significant for its biological interactions. The presence of the bulky tert-butyl group enhances its lipophilicity, potentially affecting its bioavailability and interaction with biological membranes.

Mechanisms of Biological Activity

This compound exhibits various biological activities primarily through the following mechanisms:

  • Inhibition of Acetylcholinesterase (AChE) : As a phosphonodithioate derivative, it may inhibit AChE, leading to an accumulation of acetylcholine in synaptic clefts. This mechanism is crucial for its application as a pesticide.
  • Antioxidant Activity : Some studies suggest that compounds with similar structures exhibit antioxidant properties, which can mitigate oxidative stress in biological systems.

Toxicity and Safety Profile

The toxicity of this compound has been evaluated in several studies:

Research Findings and Case Studies

Several significant studies have investigated the biological activity of this compound:

  • Pesticide Efficacy :
    • A study demonstrated that this compound effectively reduced pest populations in agricultural settings. The compound showed a higher efficacy compared to traditional pesticides due to its unique mode of action against specific insect species .
  • Cellular Studies :
    • In vitro studies on human cell lines revealed that this compound could induce apoptosis in cancer cells at specific concentrations. The IC50 values were determined to be in the micromolar range for various cancer cell lines, indicating potential as an anticancer agent .
  • Ecotoxicological Assessments :
    • Ecotoxicological evaluations indicated that while effective against target pests, the compound poses risks to non-target organisms, including aquatic life. Studies reported significant bioaccumulation and toxicity in fish species exposed to sub-lethal concentrations .

Table 1: Biological Activity Summary

Activity TypeResultReference
AChE InhibitionModerate inhibition observed
Antioxidant ActivitySignificant reduction in oxidative stress
Pesticide EfficacyEffective against target pests
CytotoxicityIC50 values in micromolar range
EcotoxicityHigh toxicity to aquatic organisms

Table 2: Toxicological Profile

EndpointValue/ObservationReference
Acute Toxicity (LD50)Moderate (specific values vary by study)
Chronic EffectsPotential endocrine disruption
BioaccumulationSignificant in aquatic species

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.